tert-butyl 2-({[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate
Overview
Description
tert-butyl 2-({[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate: is a complex organic compound with a unique structure that includes a tert-butyl ester, a hydroxycarbamimidoyl group, and a phenylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate typically involves multiple steps:
Formation of the hydroxycarbamimidoyl group: This can be achieved by reacting an appropriate amine with hydroxylamine under controlled conditions.
Introduction of the phenylmethyl group: This step involves the alkylation of the hydroxycarbamimidoyl intermediate with a benzyl halide.
Formation of the tert-butyl ester: The final step involves esterification of the intermediate with tert-butyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxycarbamimidoyl group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylmethyl group can undergo various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or nucleophiles such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Bioconjugation: The hydroxycarbamimidoyl group can be used to link the compound to biomolecules for various applications.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-({[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate involves its interaction with various molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, while the phenylmethylamino moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-({[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}(2-methoxyethyl)amino)acetate
- tert-butyl N-{[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Uniqueness
The unique combination of functional groups in tert-butyl 2-({[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate provides it with distinct reactivity and potential applications. The presence of the hydroxycarbamimidoyl group allows for specific interactions with biological molecules, while the tert-butyl ester enhances its stability and solubility.
Properties
IUPAC Name |
tert-butyl 2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCLXQLGNZYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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